4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a diethylsulfamoyl group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Diethylsulfamoyl Group: This step involves the sulfonation of the thiophene ring using diethylsulfamoyl chloride in the presence of a base such as pyridine.
Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the sulfonated thiophene with a pyridin-3-yl amine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets through its sulfonamide and pyridine groups. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require further investigation through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide is unique due to the combination of its thiophene ring and the diethylsulfamoyl and pyridin-3-yl substituents. This unique structure may confer specific properties such as enhanced binding affinity to certain biological targets or improved electronic characteristics for material science applications.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-8-13(21-10-12)14(18)16-11-6-5-7-15-9-11/h5-10H,3-4H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZLYAUJBKYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.